2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide typically involves the following steps:
Formation of the Phenylamino Acetic Acid Derivative: This step involves the reaction of 2-bromo-4-chloroaniline with chloroacetic acid under basic conditions to form 2-(2-BR-4-CL-Phenylamino)-acetic acid.
Condensation with Hydrazine Derivative: The resulting phenylamino acetic acid derivative is then reacted with 2-hydroxy-5-methoxybenzaldehyde in the presence of hydrazine hydrate to form the final hydrazide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide: can be compared with other hydrazide derivatives, such as isoniazid and hydralazine.
Isoniazid: Used as an antitubercular agent.
Hydralazine: Used as an antihypertensive agent.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H15BrClN3O3 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrClN3O3/c1-24-12-3-5-15(22)10(6-12)8-20-21-16(23)9-19-14-4-2-11(18)7-13(14)17/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+ |
InChI Key |
SOOBIVHLOMYGBF-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.